POLY(GLU, LYS, TYR) SODIUM SALT
CAS No.: 118539-64-3
Cat. No.: VC0220017
Molecular Formula: (C5H7NO3)n+H2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118539-64-3 |
|---|---|
| Molecular Formula | (C5H7NO3)n+H2O |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Composition
Poly(Glu, Lys, Tyr) sodium salt belongs to the broader family of synthetic polyamino acids, which are polymers composed of amino acid monomers joined by peptide bonds. The specific composition of this compound includes three functionally distinct amino acids:
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L-Glutamic acid (Glu): An acidic amino acid containing a carboxylic acid side chain, which in the sodium salt form is neutralized by sodium ions
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L-Lysine (Lys): A basic amino acid with an amine-containing side chain that contributes positive charges
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L-Tyrosine (Tyr): An aromatic amino acid with a phenolic side chain that provides potential sites for phosphorylation
The standard composition maintains a Glu:Lys:Tyr ratio of 6:3:1, creating a polyampholyte structure with a specific balance of acidic and basic components . This ratio is critical to the compound's properties and applications. The polymer contains α-peptide bonds connecting these amino acids in a predetermined sequence, and as a sodium salt, the carboxylic acid groups of glutamic acid residues are neutralized by sodium ions, which enhances water solubility.
Physical and Chemical Properties
Based on product information and properties of similar compounds, Poly(Glu, Lys, Tyr) sodium salt exhibits the following key characteristics:
The compound's behavior in solution is influenced by pH due to the presence of both acidic (glutamic acid) and basic (lysine) residues. At physiological pH, glutamic acid residues typically carry negative charges while lysine residues are positively charged, creating a complex charge distribution along the polymer chain.
The tyrosine residues contribute phenolic hydroxyl groups that can participate in hydrogen bonding and serve as potential sites for phosphorylation by tyrosine kinases, making this compound particularly valuable as a substrate in kinase assays. This feature differentiates it from simpler polyamino acids like poly-glutamic acid sodium salt, which lacks these potential phosphorylation sites.
Applications in Research and Analysis
Poly(Glu, Lys, Tyr) sodium salt serves important functions in various biochemical research applications, particularly in enzyme assays and immunological techniques.
Kinase Substrate Applications
The tyrosine residues in Poly(Glu, Lys, Tyr) sodium salt make it a valuable substrate for various tyrosine kinases. While specific information about this compound is limited in the search results, the related Poly(Glu, Tyr) sodium salt has been reported as a substrate for:
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Janus kinase 3 (JAK3) in enzyme-linked immunosorbent assay (ELISA)-based assays
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Proto-oncogene tyrosine-protein kinase (Src)
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Zeta chain of T cell receptor associated protein kinase 70 (Zap70)
The addition of lysine residues in Poly(Glu, Lys, Tyr) sodium salt likely provides additional binding sites or alters the substrate specificity for certain kinases, potentially expanding its applications beyond those of simpler polyamino acids.
Similar polyamino acids have been used in ELISA-based assays where:
"It is bound to the wells of a multiwell plate, where it is phosphorylated in the presence of adenosine 5′-triphosphate (ATP) and PTK. The phosphorylated tyrosine residues are detected by means of an ELISA using monoclonal anti-phosphotyrosine..."
The presence of lysine residues in Poly(Glu, Lys, Tyr) sodium salt may enhance binding to plate surfaces and create additional interactions with proteins of interest.
Structural Stability and Conformational Properties
The structural stability and conformational properties of polyamino acids significantly influence their behavior in various environments. While specific information about Poly(Glu, Lys, Tyr) sodium salt is limited, research on related alternating amphiphilic polypeptides provides insights:
"Alternating amphiphilic copolypeptides poly(Glu-Val-Lys-Val) and poly(Glu-Leu-Lys-Leu)... reveal a very strong tendency to adopt the β-sheet conformation in aqueous solution even at various pH as well as in the presence of 1 M NaCl, 6 M guanidine hydrochloride or 6 M urea."
This suggests that polyamino acids containing both glutamic acid and lysine residues can form stable secondary structures, particularly β-sheets, even under denaturing conditions. The stability is attributed to "electrostatic interactions in addition to hydrophobic interactions and conventional β-sheet hydrogen bondings."
While Poly(Glu, Lys, Tyr) sodium salt has a different composition, the presence of both glutamic acid and lysine residues might confer similar stability advantages through electrostatic interactions, potentially influencing its behavior in solution and interactions with other molecules.
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